N-Methyl-1-(o-tolyl)methanamine, also known as 2-methyl-N-methylbenzylamine, can be synthesized through various methods. One reported method involves the reductive amination of 2-methylbenzaldehyde (o-tolyl aldehyde) with methylamine using sodium borohydride as a reducing agent. [] This reaction offers a straightforward and efficient route to obtain the desired product.
While there is limited information readily available on the specific research applications of N-Methyl-1-(o-tolyl)methanamine, its structural similarity to other aromatic amines suggests potential areas for exploration.
N-Methyl-1-(o-tolyl)methanamine is an organic compound with the molecular formula and a CAS number of 874-33-9. This compound features a methyl group attached to a nitrogen atom, which is further connected to an o-tolyl group (the ortho isomer of toluene). Its structure can be represented as follows:
textCH3 |C6H4-CH2-N-CH3
The compound is classified as a secondary amine due to the presence of one nitrogen atom bonded to two carbon-containing groups. N-Methyl-1-(o-tolyl)methanamine is known for its potential applications in pharmaceuticals and chemical synthesis.
There is no current information available on the specific mechanism of action of N-Methyl-1-(o-tolyl)methanamine in biological systems.
Research indicates that N-Methyl-1-(o-tolyl)methanamine exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2D6, which are important for drug metabolism . Such properties make it a candidate for further pharmacological studies.
Several methods can be employed for the synthesis of N-Methyl-1-(o-tolyl)methanamine:
N-Methyl-1-(o-tolyl)methanamine has various applications:
Studies focusing on the interactions of N-Methyl-1-(o-tolyl)methanamine with various biological systems have highlighted its potential as a modulator of enzyme activity. Its role as a CYP450 inhibitor suggests it could influence the metabolism of co-administered drugs, necessitating further investigation into its pharmacokinetics and drug-drug interactions .
Several compounds share structural similarities with N-Methyl-1-(o-tolyl)methanamine. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Similarity Index | Unique Features |
---|---|---|---|
N-Methyl-1-(p-tolyl)methanamine | C9H13N | 0.93 | Para isomer; different electronic properties |
N-Methyl-1-(naphthalen-1-yl)methanamine | C12H13N | 0.93 | Contains naphthalene moiety; larger aromatic system |
1-(4-Ethylphenyl)-N-methylmethanamine | C11H15N | 0.93 | Ethyl substitution at para position |
1-(3,4-Dimethylphenyl)-N-methylmethanamine | C11H15N | 0.90 | Methyl substitutions provide different steric effects |
N,N-Dimethyl-1-(naphthalen-1-yl)methanamine | C13H15N | 0.88 | Dimethylated nitrogen; increased steric hindrance |
These compounds illustrate variations in substituents and their effects on biological activity and chemical reactivity.
N-Methyl-1-(o-tolyl)methanamine represents a secondary amine compound with the molecular formula C₉H₁₃N and a molecular weight of 135.21 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 874-33-9 and carries the IUPAC name N-methyl(2-methylphenyl)methanamine [1] [3]. The structural framework consists of an ortho-methylated benzyl group connected to a methylated amino functionality, creating a distinctive aromatic amine architecture [1] [2].
The molecular composition incorporates a benzene ring bearing a methyl substituent at the ortho position relative to the methylene bridge [1] [2]. This methylene linker connects the aromatic system to the secondary amine nitrogen, which bears an additional methyl group [1] [3]. The InChI representation InChI=1S/C9H13N/c1-8-5-3-4-6-9(8)7-10-2/h3-6,10H,7H2,1-2H3 provides a systematic description of the atomic connectivity [1] [3].
Property | Value |
---|---|
Molecular Formula | C₉H₁₃N |
Molecular Weight | 135.21 g/mol |
CAS Registry Number | 874-33-9 |
IUPAC Name | N-methyl(2-methylphenyl)methanamine |
InChI Key | YMWQUYQBTXWNAH-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CNC |
Physical Form | Colorless to light yellow liquid |
Density | 0.917±0.06 g/cm³ (predicted) |
The canonical SMILES notation CC1=CC=CC=C1CNC concisely represents the structural arrangement, emphasizing the ortho-methyl substitution pattern on the aromatic ring [2] [4]. Spectroscopic analysis reveals characteristic aromatic proton signals between 6.9 and 8.8 parts per million in proton nuclear magnetic resonance spectra, with the methylene bridge protons appearing as a singlet around 6 parts per million [5]. The compound exists as a clear liquid under standard conditions, with predicted density values of 0.917±0.06 grams per cubic centimeter [3].
The stereochemical properties of N-Methyl-1-(o-tolyl)methanamine arise primarily from the tetrahedral geometry at the nitrogen center [6] [7]. The nitrogen atom adopts sp³ hybridization, creating a trigonal pyramidal molecular geometry with the lone electron pair occupying the fourth tetrahedral position [6] [7]. This configuration generates a chiral center at nitrogen, though rapid pyramidal inversion prevents the isolation of individual enantiomers under normal conditions [7].
The energy barrier for nitrogen inversion in secondary amines typically ranges from 20 to 30 kilojoules per mole, allowing rapid interconversion between R and S configurations at room temperature [7]. During this inversion process, the nitrogen momentarily adopts sp² hybridization through a planar transition state before returning to the opposite tetrahedral configuration [7]. The carbon-nitrogen-carbon bond angle deviates slightly from the ideal tetrahedral angle to approximately 108 degrees due to lone pair electron repulsion [6] [7].
Conformational analysis reveals multiple rotational possibilities around the carbon-nitrogen bonds and the benzylic carbon-aromatic carbon connection [6]. The ortho-methyl substituent introduces steric constraints that influence the preferred conformational states [8]. Molecular orbital calculations demonstrate that electron-donating groups at the ortho position can affect the electronic distribution and conformational preferences [9] [10].
The aromatic ring maintains essential planarity with maximum deviations typically less than 0.02 Angstroms [11]. Computational studies on related aromatic amine systems indicate that the dihedral angles between aromatic rings and amine substituents significantly influence molecular stability and reactivity [11] [9]. The presence of the ortho-methyl group creates additional conformational complexity compared to unsubstituted benzylamine derivatives [6].
N-Methyl-1-(o-tolyl)methanamine belongs to a family of methylated benzylamine derivatives that exhibit systematic structural variations . The meta-isomer N-Methyl-1-(m-tolyl)methanamine (CAS 39180-84-2) shares the same molecular formula but differs in the position of the methyl substituent on the aromatic ring [4] . Similarly, the para-isomer N-Methyl-1-(p-tolyl)methanamine (CAS 699-04-7) completes the series of positional isomers [14] .
The parent compound N-Methylbenzylamine (CAS 103-67-3) lacks aromatic substitution and provides a baseline for understanding the effects of methyl group placement [15] [16]. This unsubstituted analog has a molecular weight of 121.18 grams per mole and exhibits different physical properties including a boiling point of 184-189 degrees Celsius [17]. The refractive index of 1.522 and density of 0.944 grams per milliliter distinguish it from the ortho-methylated derivative [15] [17].
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substitution Pattern |
---|---|---|---|---|
N-Methyl-1-(o-tolyl)methanamine | 874-33-9 | C₉H₁₃N | 135.21 | ortho-methyl |
N-Methyl-1-(m-tolyl)methanamine | 39180-84-2 | C₉H₁₃N | 135.21 | meta-methyl |
N-Methyl-1-(p-tolyl)methanamine | 699-04-7 | C₉H₁₃N | 135.21 | para-methyl |
N-Methylbenzylamine | 103-67-3 | C₈H₁₁N | 121.18 | unsubstituted |
Extended derivatives include benzofuran-containing analogs such as N-methyl-1-(3-methylbenzofuran-2-yl)methanamine, which incorporates heterocyclic functionality while maintaining the basic amine structure . These derivatives demonstrate modified electronic properties and biological activities compared to the simple aromatic systems . Pyridine-substituted analogs like N-methyl-1-(pyridin-3-yl)methanamine exhibit altered basicity and coordination properties due to the presence of the pyridine nitrogen .
Synthetic modifications can introduce additional functional groups or ring systems while preserving the core methylated amine functionality [18] [5]. Structure-activity relationships studies reveal that substitution patterns significantly influence molecular properties, with electron-donating groups generally enhancing nucleophilicity and basicity [9] [10]. The ortho-methyl substitution in N-Methyl-1-(o-tolyl)methanamine provides steric hindrance that can affect both chemical reactivity and conformational preferences compared to meta and para isomers [8] [6].
The molecular geometry of N-Methyl-1-(o-tolyl)methanamine reflects the hybridization states and bonding patterns characteristic of aromatic amines [6] [7]. The carbon-nitrogen bond lengths vary depending on their environment, with the aromatic carbon-nitrogen distance typically measuring 1.40-1.42 Angstroms, while aliphatic carbon-nitrogen bonds extend to 1.45-1.48 Angstroms [11] [6]. These values align with established trends for aromatic amine systems where partial conjugation between the nitrogen lone pair and aromatic system results in shortened bond lengths [6].
The aromatic ring exhibits typical benzene geometry with carbon-carbon bond lengths of approximately 1.38-1.40 Angstroms [11] [19]. The methyl substituents display standard aliphatic carbon-carbon distances of 1.51-1.54 Angstroms [11]. Bond angle measurements reveal nitrogen-carbon-carbon angles near 110 degrees, slightly expanded from the ideal tetrahedral value due to steric interactions [6] [7].
Bond Type | Typical Range | Expected Value |
---|---|---|
C-N (aromatic) | 1.40-1.42 Å | ~1.41 Å |
C-N (aliphatic) | 1.45-1.48 Å | ~1.46 Å |
C-C (aromatic) | 1.38-1.40 Å | ~1.39 Å |
C-C (methyl) | 1.51-1.54 Å | ~1.52 Å |
N-C-C angle | 109-112° | ~110° |
C-N-C angle | 108-110° | ~108° |
Molecular orbital calculations using density functional theory methods provide insights into the electronic structure and bonding characteristics [9] [20]. The highest occupied molecular orbital energies correlate with oxidation potentials and reactivity patterns observed in aromatic amine systems [9]. Computational studies demonstrate that the ortho-methyl substituent influences both the electronic distribution and the conformational energy landscape [11] [9].
The nitrogen atom maintains sp³ hybridization with three sigma bonds and one lone pair occupying tetrahedral positions [6] [7]. This geometry results in a pyramidal arrangement around nitrogen with the lone pair pointing away from the three substituents [7]. The rapid pyramidal inversion characteristic of tertiary and secondary amines occurs with an energy barrier typically around 25 kilojoules per mole [7].
Corrosive;Irritant